molecular formula C9H12N2O2 B14886432 (R)-2-(2-Nitrophenyl)-1-propanamine

(R)-2-(2-Nitrophenyl)-1-propanamine

Cat. No.: B14886432
M. Wt: 180.20 g/mol
InChI Key: BTPIVOZKGRJHFY-ZETCQYMHSA-N
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Description

®-2-(2-Nitrophenyl)-1-propanamine is an organic compound that belongs to the class of aromatic amines It features a nitrophenyl group attached to a propanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-Nitrophenyl)-1-propanamine typically involves the nitration of a suitable precursor, followed by reduction and amination steps. One common method starts with the nitration of 2-nitrobenzaldehyde to form 2-nitrobenzyl alcohol. This intermediate is then subjected to a reduction reaction to yield 2-nitrobenzylamine. Finally, the amine group is protected, and the compound is subjected to a chiral resolution process to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production of ®-2-(2-Nitrophenyl)-1-propanamine may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-Nitrophenyl)-1-propanamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-aminophenylpropanamine.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

®-2-(2-Nitrophenyl)-1-propanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-2-(2-Nitrophenyl)-1-propanamine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which can then interact with various biological molecules. The compound may inhibit or activate specific enzymes, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(Fmoc-amino)-3-(2-nitrophenyl)propionic acid
  • ®-2-(2-Nitrophenyl)alanine

Uniqueness

®-2-(2-Nitrophenyl)-1-propanamine is unique due to its specific structure, which allows for selective interactions with biological targets. Its chiral nature also adds to its uniqueness, as the ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(2R)-2-(2-nitrophenyl)propan-1-amine

InChI

InChI=1S/C9H12N2O2/c1-7(6-10)8-4-2-3-5-9(8)11(12)13/h2-5,7H,6,10H2,1H3/t7-/m0/s1

InChI Key

BTPIVOZKGRJHFY-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CN)C1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CC(CN)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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